Benz(a)anthracene-3,4-dione
Description
Significance of Benz(a)anthracene-3,4-dione as a Polycyclic Aromatic Hydrocarbon Quinone Metabolite and Environmental Contaminant
The significance of this compound stems directly from its parent compound, Benz[a]anthracene (BA). BA is a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings and is recognized as a ubiquitous environmental pollutant. nih.govacs.orgnih.gov PAHs like BA are formed from the incomplete combustion of organic materials, such as fuels, wood, and coal, and are also found in petroleum and its derivatives like asphalt (B605645) and tar. tpsgc-pwgsc.gc.ca Consequently, they are widely distributed in the air, water, and soil. ontosight.ai
This compound is an o-quinone metabolite of BA. nih.govacs.org PAHs themselves are often not directly reactive but require metabolic activation within organisms to become compounds capable of causing deleterious effects. frontiersin.orgnih.gov The formation of PAH o-quinones like this compound represents one of these critical activation pathways. frontiersin.org The presence of this compound is therefore an indicator of the metabolic processing of the environmental contaminant BA, and its study is crucial for understanding the potential consequences of exposure to this common pollutant. ontosight.ai
Evolution of Research Perspectives on this compound within Polycyclic Aromatic Hydrocarbon Mechanistic Studies
Historically, the primary explanation for PAH-induced carcinogenesis centered on the formation of diol epoxides, which can bind to DNA to form bulky adducts, leading to mutations. nih.govacs.org However, research has broadened this perspective, revealing a significant additional pathway involving PAH o-quinones. nih.govacs.org The evolution in thought now incorporates the role of these quinones in causing oxidative DNA damage through redox cycling. nih.govacs.org
This compound is a key subject in this evolved perspective. Studies have confirmed that it can induce oxidative DNA damage in the presence of enzymes like cytochrome P450 reductase. nih.govacs.org This process involves the generation of reactive oxygen species (ROS), which can damage DNA bases. acs.org
Scope and Objectives of Current Academic Inquiry into this compound Research
Contemporary research on this compound aims to fully characterize its properties and mechanisms of action. ontosight.ai A primary objective is to elucidate the specifics of the DNA damage it causes. Studies have investigated its ability, often in the presence of cofactors like NADPH and Cu(II), to generate various DNA lesions. acs.org These include the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo), abasic (AP) sites, and oxidized pyrimidines through ROS-mediated processes. acs.org
A key area of inquiry is the role of specific enzymes in its formation. The aldo-keto reductase (AKR) superfamily of enzymes is known to oxidize PAH trans-dihydrodiols to produce reactive o-quinones. frontiersin.orgnih.gov Identifying the specific human AKR isoforms, such as AKR1A1 and members of the AKR1C subfamily, that are most efficient in converting BA-3,4-dihydrodiol to this compound is an active area of investigation. frontiersin.org
Research Findings on DNA Damage
Research has systematically investigated the types of DNA damage induced by this compound, often in comparison with other PAH o-quinones.
| PAH o-Quinone | Conditions | Observed DNA Damage |
|---|---|---|
| This compound (BA-3,4-dione) | In the presence of NADPH and CuCl₂ | - Formation of 8-oxo-dGuo
|
| Benzo[a]pyrene-7,8-dione (BP-7,8-dione) | In the presence of NADPH and CuCl₂ | - Formation of 8-oxo-dGuo
|
| 7,12-dimethylbenz[a]anthracene-3,4-dione (DMBA-3,4-dione) | In the presence of NADPH and CuCl₂ | - Formation of 8-oxo-dGuo
|
| This compound (BA-3,4-dione) | Absence of redox-cycling conditions (heat treatment) | - Modest increase in heat-labile DNA adducts (21.1 adducts per 10⁶ dNs at 10 µM) |
Enzymatic Formation
The biotransformation of BA to this compound is a critical step in its activation. This process is catalyzed by specific enzymes within the body.
| Enzyme Superfamily | Specific Isoforms | Role in PAH o-Quinone Pathway |
|---|---|---|
| Aldo-Keto Reductases (AKRs) | AKR1A1 | Stereoselectively oxidizes specific isomers of PAH trans-dihydrodiols, including (-)-benz[a]anthracene-3(R),4(R)-dihydrodiol, to form o-quinones. frontiersin.org |
| AKR1C1-AKR1C4 | Oxidize various PAH trans-dihydrodiols to their corresponding o-quinones. frontiersin.org AKR1C1-1C3 are generally the most efficient isoforms for this conversion. frontiersin.org | |
| Cytochrome P450 | Cytochrome P450 reductase | Facilitates the redox cycling of PAH o-quinones, like this compound, which leads to the generation of reactive oxygen species and oxidative DNA damage. nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
74877-25-1 |
|---|---|
Molecular Formula |
C18H10O2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
benzo[a]anthracene-3,4-dione |
InChI |
InChI=1S/C18H10O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-10H |
InChI Key |
DABBKMJGXBSIAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=O)C4=O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=O)C4=O |
Other CAS No. |
74877-25-1 |
Synonyms |
BA-3,4-dione benz(a)anthracene-3,4-dione |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of Benz a Anthracene 3,4 Dione
Advanced Synthetic Routes to Benz(a)anthracene-3,4-dione and its Derivatives
Various methods have been developed for the synthesis of this compound and its related compounds, ranging from the oxidation of parent PAHs to more complex chemo-enzymatic and metal-catalyzed strategies.
This compound is an o-quinone metabolite of benz[a]anthracene. acs.orgnih.gov The formation of this dione (B5365651) can occur through the oxidation of benz[a]anthracene precursors. For instance, the oxidation of benz[a]anthracene-trans-3,4-dihydrodiol can lead to the formation of benz[a]anthracene-3,4-dione. acs.orgnih.gov This transformation is a key step in the metabolic activation of benz[a]anthracene. acs.orgnih.gov
In laboratory settings, oxidative processes are employed to synthesize diones from their parent PAHs. For example, a hybrid Fenton oxidation-microbial treatment has been used to generate benz(a)anthracene-7,12-dione from benz(a)anthracene (B33201) in contaminated soils. researchgate.net Similarly, the regioselective synthesis of 3-methoxybenz[a]anthracene-7,12-dione has been achieved through the oxidative photocyclization of a corresponding ethylene (B1197577) derivative. nih.gov
The enzymatic oxidation of PAH trans-dihydrodiols to reactive o-quinones is another important pathway. Human aldo-keto reductase (AKR) enzymes, for example, can oxidize non-K-region trans-dihydrodiols of PAHs to their corresponding o-quinones. semanticscholar.org Specifically, 7,12-dimethylbenz[a]anthracene-3,4-diol is oxidized by AKR1C4 to the highly reactive 7,12-dimethylbenz[a]anthracene-3,4-dione. semanticscholar.org
Biotransformation by microorganisms also provides a route to these diones. The bacterium Rhodococcus sp. P14 can oxidize benz[a]anthracene to produce benz[a]anthracene-7,12-dione. karger.com Likewise, Mycobacterium vanbaalenii strain PYR-1 metabolizes benz[a]anthracene, with one of the identified products being benz[a]anthracene-7,12-dione, formed through enzymatic attack at the C-7 and C-12 positions. nih.gov
Chemo-enzymatic methods combine chemical synthesis with biological catalysis to produce complex molecules. This approach has been particularly useful in synthesizing adducts of benz[a]anthracene-3,4-dione with nucleosides, which are important for studying the mechanisms of PAH-induced carcinogenesis. nih.govacs.org
One key enzymatic step in the formation of PAH-o-quinones is the oxidation of PAH dihydrodiol metabolites by aldo-keto reductases to catechols, which then enter redox cycles with the quinones. nih.govacs.org These quinones can then react with DNA to form adducts. nih.govacs.org
Synthetic strategies have been developed to prepare these adducts for biological studies. nih.govacs.org For example, adducts of benz[a]anthracene-3,4-dione and its methylated derivatives with 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) have been synthesized. nih.govacs.org These syntheses often involve metal catalysts, as described in the following section.
A two-step chemo-enzymatic method has been developed for the synthesis of oxygenated derivatives of propenylbenzenes, involving lipase-catalyzed epoxidation followed by microbial oxidation. frontiersin.org While not directly involving this compound, this illustrates the general principle of chemo-enzymatic synthesis that can be applied to complex molecules.
Recent advancements in organic synthesis have introduced novel strategies for constructing the benz[a]anthracene framework and its derivatives, often employing metal catalysts to enhance efficiency and selectivity. nih.govresearchgate.net
Palladium-Catalyzed Reactions:
A combination of Pd(OAc)2 and PPh3 has been shown to be an effective catalytic system for synthesizing tetracyclic benz[a]anthracene frameworks. nih.govfrontiersin.org
Palladium catalysts are crucial for C-H activation and subsequent cyclization reactions, such as the tandem C-H activation/bis-cyclization of propargylic carbonates with terminal alkynes to form benz[a]anthracenes. nih.govfrontiersin.orgbeilstein-journals.org
Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, has been utilized in a multi-step strategy to synthesize the benz[a]anthracene skeleton. beilstein-journals.orgresearchgate.net
Copper-Mediated Synthesis:
A copper-mediated method has been developed for the synthesis of adducts of benz[a]anthracene-3,4-dione with 2'-deoxyribonucleosides. nih.govacs.org This method involves the reaction of a halo-PAH catechol derivative with a 2'-deoxyribonucleoside in the presence of a copper catalyst (CuI). nih.govacs.org This approach is noted for its economy and suitability for large-scale preparations. nih.govacs.org
Other Metal-Catalyzed Reactions:
Rhodium-catalyzed oxidative coupling reactions have been used to synthesize substituted anthracene (B1667546) derivatives. nih.govfrontiersin.org
Indium trichloride (B1173362) (InCl3) has been used as a catalyst in a multicomponent reaction to synthesize dibenzo[a,h]anthracene-12,13-diones. beilstein-journals.org
A cobalt-mediated [2+2+2]-cycloaddition of a triyne is a key step in a general method for the synthesis of benz[a]anthraquinones. researchgate.net
These metal-catalyzed reactions represent powerful tools for the synthesis of complex polycyclic aromatic compounds like this compound and its analogues.
Spectroscopic and Chromatographic Characterization Techniques for Research Applications
The identification and characterization of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.
Determining the precise molecular structure and ensuring the purity of synthesized compounds is critical for research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. For example, the ¹H NMR and ¹³C NMR spectra of a synthesized adduct of 7,12-dimethylbenz[a]anthracene-3,4-dione were generally in agreement with its assigned structure, although the presence of slightly shifted duplicate peaks suggested the existence of conformationally restricted stereoisomers. acs.org
X-ray Crystallography: This technique provides definitive proof of molecular structure by determining the arrangement of atoms in a crystalline solid.
Advanced analytical techniques are essential for monitoring reaction progress and identifying the products of chemical and biological transformations.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is widely used for the analysis of PAH metabolites. For instance, LC/ESI-MS/MS (Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry) has been instrumental in identifying metabolites from the biotransformation of benz[a]anthracene. asm.org In studies of PAH-o-quinone-induced DNA damage, LC-MS/MS is used to detect and quantify specific DNA adducts and oxidative damage products like 8-oxo-dGuo. acs.orgacs.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify volatile and semi-volatile compounds. In the study of Mycobacterium's degradation of benz[a]anthracene, GC-MS analysis of trimethylsilylated metabolites facilitated their identification. nih.gov
Chromatography:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for separating and purifying PAH metabolites and their adducts. nih.govacs.org For example, HPLC analysis of a synthesized adduct of 7,12-dimethylbenz[a]anthracene-3,4-dione showed a single peak, indicating its purity. acs.org
Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress. acs.org
UV-Visible Spectroscopy: This technique is used to characterize PAHs and their derivatives, which typically exhibit strong absorbance in the UV-visible region. nih.gov
Data Tables
Table 1: Synthetic Methods for this compound and Related Compounds
| Method | Precursor/Starting Material | Product | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Oxidative Photocyclization | 1-(1-bromo-2-naphthyl)-2-(3- methoxyphenyl)ethylene | 3-methoxybenz[a]anthracene-7,12-dione | Light | nih.gov |
| Chemo-enzymatic Synthesis | Benz[a]anthracene-3,4-dione | Adducts with 2'-deoxyadenosine and 2'-deoxyguanosine | Pd(OAc)₂, CuI | nih.govacs.org |
| Metal-Catalyzed Synthesis | Propargylic carbonate and terminal alkyne | Tetracyclic benz[a]anthracene derivatives | Palladium catalyst | frontiersin.orgbeilstein-journals.org |
| Biotransformation | Benz[a]anthracene | Benz[a]anthracene-7,12-dione | Rhodococcus sp. P14 | karger.com |
| Biotransformation | Benz[a]anthracene | Benz[a]anthracene-7,12-dione | Mycobacterium vanbaalenii strain PYR-1 | nih.gov |
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Application | Key Findings/Observations | Reference |
|---|---|---|---|
| LC-MS/MS | Identification of biotransformation products | Revealed 10 products from benz[a]anthracene biodegradation, including two o-hydroxypolyaromatic acids. | asm.org |
| NMR Spectroscopy | Structural elucidation of synthetic adducts | Confirmed the structure of a dGua adduct of 7,12-dimethylbenz[a]anthracene-3,4-dione, noting the presence of stereoisomers. | acs.org |
| GC-MS | Identification of bacterial metabolites | Facilitated identification of dihydroxylated and methoxylated intermediates from benz[a]anthracene metabolism. | nih.gov |
| HPLC | Purification and analysis of synthetic products | Showed a single peak for a purified adduct of 7,12-dimethylbenz[a]anthracene-3,4-dione. | acs.org |
Reaction Mechanisms and Pathways Involving this compound
This compound, an o-quinone derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene, exhibits a range of chemical reactivities. Its reaction pathways are of significant interest due to its role as a metabolite of a widespread environmental pollutant. The reactivity is primarily dictated by the electrophilic nature of its quinone system and the potential for redox cycling.
The core of this compound's reactivity lies in its electrophilic nature, making it susceptible to attack by nucleophiles. The electron-withdrawing carbonyl groups of the o-quinone moiety activate the molecule for addition reactions.
One of the key reaction types is the Michael addition. Studies on the closely related 7,12-dimethylbenz[a]anthracene-3,4-dione, formed by the oxidation of its corresponding dihydrodiol, have shown it to be a highly reactive electrophile. semanticscholar.org This quinone is readily trapped in situ by thiol nucleophiles, such as 2-mercaptoethanol, which add sequentially via 1,6- and 1,4-Michael additions to form stable mono- and bis-thioether conjugates. semanticscholar.org This reactivity highlights the susceptibility of the quinone system to nucleophilic attack.
This electrophilicity is also central to its interaction with biological macromolecules. PAH o-quinones, including benz[a]anthracene-3,4-dione, can react with DNA to form both stable and depurinating adducts. nih.gov In these reactions, the nucleophilic sites on DNA bases, particularly on 2'-deoxyguanosine and 2'-deoxyadenosine, attack the electrophilic quinone. nih.gov Synthetic strategies have been developed to prepare these adducts for biological studies, often using copper- or palladium-mediated coupling reactions between a halo-PAH catechol derivative and a deoxyribonucleoside. nih.gov
Furthermore, the reactivity of the broader benz[a]anthracene framework has been explored through the synthesis of derivatives. For instance, the synthesis of 5-fluoro-7,12-dimethylbenz[a]anthracene-3,4-dione demonstrates that the polyaromatic system can undergo nucleophilic displacement reactions, a process relevant to the broader study of its chemical behavior. acs.org
| Reaction Type | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Michael Addition | Thiols (e.g., 2-mercaptoethanol) | Mono- and Bis-thioether Conjugates | semanticscholar.org |
| Nucleophilic Addition | DNA (2'-deoxyadenosine, 2'-deoxyguanosine) | DNA Adducts | nih.gov |
| Nucleophilic Aromatic Displacement | (Example shown on a fluoro-derivative) | Substituted Benz[a]anthracene Dione | acs.org |
A critical reaction pathway for this compound involves its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) and leads to oxidative damage. nih.govacs.org This quinone pathway is considered a major route for the metabolic activation of PAHs. nih.gov
The cycle begins with the one-electron reduction of the o-quinone, often catalyzed by enzymes like cytochrome P450 reductase in the presence of cofactors such as NADPH. acs.orgacs.org This reduction forms a semiquinone radical anion. The semiquinone radical can then transfer an electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide (B77818) radical anion (O₂•⁻). This process can repeat, creating a catalytic cycle that continuously generates ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). acs.org
The generation of these ROS has significant biological implications. Studies have confirmed that benz[a]anthracene-3,4-dione induces oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo) and oxidized pyrimidines, in the presence of NADPH and Cu(II). acs.orgacs.org This damage can also lead to the formation of apurinic/apyrimidinic (AP) sites in DNA. acs.org Research comparing three different PAH o-quinones found that this compound was the most potent at generating AP sites in calf thymus DNA under redox-cycling conditions. acs.org
AP Site Formation by PAH o-Quinones
| PAH o-Quinone | Relative Rank of AP Site Formation | Key Findings | Reference |
|---|---|---|---|
| This compound (BA-3,4-dione) | 1 (Highest) | Showed the greatest ability to generate AP sites under redox-cycling conditions. | acs.org |
| 7,12-Dimethylbenz[a]anthracene-3,4-dione (7,12-DMBA-3,4-dione) | 2 | Intermediate activity in generating AP sites. | acs.org |
| Benzo[a]pyrene-7,8-dione (BP-7,8-dione) | 3 (Lowest) | Showed the lowest activity among the three tested quinones. | acs.org |
The photochemical reactivity of the benz[a]anthracene scaffold is an important aspect of its environmental fate. While studies focusing specifically on the photodegradation of this compound are limited, research on the parent compound and related quinones provides significant insight into the relevant photochemical pathways.
A primary photochemical transformation involving this class of compounds is their formation from the parent PAH. The irradiation of benz[a]anthracene, particularly when associated with atmospheric aerosols, leads to its degradation. acs.org One of the major identified products of this photodegradation is Benz[a]anthracene-7,12-dione. acs.org The product distribution is heavily influenced by the presence of other organic constituents in the aerosol particles, such as 9,10-anthraquinone and vanillin, which can accelerate the reaction. acs.org
The medium in which the reaction occurs also plays a critical role. Studies on the photolysis of benz[a]anthracene in both polar (water/acetonitrile) and apolar (cyclohexane) solvents have shown that oxygenated photoproducts, including hydroxides and diones, are major products. researchgate.net
Furthermore, heterogeneous photocatalysis represents another significant transformation pathway. On the surface of semiconductor particles like titanium dioxide (TiO₂), benz[a]anthracene undergoes efficient photocatalytic oxidation under simulated sunlight. researchgate.net This reaction, which involves surface hydroxyl groups and oxygen, also primarily yields Benz[a]anthracene-7,12-dione. researchgate.net
Photochemical Reactions of the Benz[a]anthracene Skeleton
| Reaction Condition | Starting Material | Major Product(s) | Reference |
|---|---|---|---|
| Irradiation in organic solvents (e.g., toluene) with aerosol constituents | Benz[a]anthracene | Benz[a]anthracene-7,12-dione, Phthalic acid | acs.org |
| Heterogeneous reaction on TiO₂ particles with simulated sunlight | Benz[a]anthracene | Benz[a]anthracene-7,12-dione | researchgate.net |
| Photolysis in polar (H₂O/ACN) and apolar (cyclohexane) solvents | Benz[a]anthracene | Oxygenated photoproducts (hydroxides, diones) | researchgate.net |
Environmental Occurrence and Formation Mechanisms of Benz a Anthracene 3,4 Dione
Pathways of Formation from Polycyclic Aromatic Hydrocarbons in Environmental Matrices
The transformation of Benz(a)anthracene (B33201) into Benz(a)anthracene-3,4-dione occurs in different environmental compartments, including the atmosphere, water bodies, and soil. The primary mechanisms involve oxidation, whether driven by atmospheric chemistry, light, or microbial metabolism.
PAHs present in the atmosphere, either in the vapor phase or adsorbed onto particulate matter, can undergo chemical transformation to yield quinone products. cdc.gov These reactions occur with atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). cdc.gov While oxygenated PAHs, including quinones, are released directly from incomplete combustion processes, their formation via atmospheric processing of parent PAHs is a significant secondary source. cdc.gov The relative contribution of direct emissions versus secondary atmospheric formation for the atmospheric burden of PAH quinones is not yet fully understood. cdc.gov
In aquatic environments and on surfaces exposed to sunlight, photochemical reactions are a major pathway for PAH transformation. acs.org PAHs with extended aromatic systems absorb ultraviolet (UVA) and visible light, which can excite them to higher energy states. gavinpublishers.com For Benz(a)anthracene, light irradiation in the presence of molecular oxygen can lead to the formation of endoperoxide intermediates. gavinpublishers.comasm.org These intermediates can then rearrange and undergo further oxidation to produce quinones. gavinpublishers.comasm.org
Studies on the photodegradation of Benz(a)anthracene have frequently identified Benz[a]anthracene-7,12-dione as a major photoproduct. acs.org The rate of photolysis can be influenced by the medium, with reaction rates generally being faster in polar media (like water/acetonitrile mixtures) compared to apolar media. nih.gov Furthermore, the specific products of photodegradation can be influenced by other organic compounds present in atmospheric aerosols. d-nb.info
This compound is recognized as an o-quinone type metabolite of Benz(a)anthracene. nih.govresearchgate.net Its formation is a key step in the microbial metabolism of the parent PAH. nih.gov The biotransformation pathway involves an initial enzymatic attack on the Benz(a)anthracene molecule. nih.gov Specifically, dioxygenation at the 3,4-carbon positions leads to the formation of Benz[a]anthracene-trans-3,4-dihydrodiol. nih.govpjoes.com This dihydrodiol, a metabolite known for its high mutagenicity and tumorigenicity, is a direct precursor to the dione (B5365651). nih.govresearchgate.net
The subsequent oxidation of Benz[a]anthracene-3,4-dihydrodiol yields the corresponding catechol, which exists in equilibrium with this compound. pjoes.com This metabolic activation has been observed in various microorganisms, and the resulting dione has been shown to induce oxidative DNA damage, particularly in the presence of enzymes like cytochrome P450 reductase. nih.govresearchgate.net
Table 1: Documented Microbial Transformation of Benz(a)anthracene
| Microorganism/System | Key Finding | Reference |
| Bacillus amyloliquefaciens | Capable of biodegrading Benz(a)anthracene. | nih.gov |
| Fusarium solani | Degrades Benz(a)anthracene via its quinone molecules. | oup.comresearchgate.net |
| Mycobacterium vanbaalenii | Initiates attack at multiple positions, including C-1,2, leading to dihydroxylated intermediates. | |
| Sphingobium sp. strain KK22 | Biotransformation involves initial dioxygenation at the angular kata-position (1,2- or 3,4-carbons). | nih.gov |
| Rat Liver Enzymes | Dihydrodiol dehydrogenase catalyzes the oxidation of BA-3,4-dihydrodiol to BA-3,4-catechol, which interconverts with the 3,4-dione. | pjoes.com |
Environmental Fate and Transport Mechanisms
Once formed, this compound is subject to further environmental processes that determine its persistence, transport, and ultimate fate. These include microbial degradation and atmospheric movement.
The biodegradation of PAHs and their derivatives is a critical process for their removal from contaminated environments. While many organisms can transform the parent Benz(a)anthracene, specific pathways for the degradation of its quinone products are also being elucidated.
The fungus Fusarium solani, isolated from PAH-contaminated mangrove sediments, has been shown to degrade Benz(a)anthracene. oup.comresearchgate.net The degradation proceeds via the formation of a quinone intermediate, which is then further metabolized to phthalic acid. oup.comresearchgate.net This indicates a ring-fission pathway for the quinone. The process in Fusarium solani is facilitated by the laccase enzyme. oup.com While this pathway has been established for the degradation of Benz(a)anthracene via its quinone, detailed studies specifying the degradation of the 3,4-dione isomer in a wide range of soil and sediment microorganisms are less common than for the parent PAH. The persistence of PAHs in soil and sediment can be significant, with degradation half-lives for Benz(a)anthracene reported to be over 160 days in some soils.
Oxygenated PAHs, including quinones, are found in the atmosphere in both the gas and particulate phases and can undergo long-range transport. PAHs are typically associated with small particles, which allows them to be carried over great distances before being removed from the atmosphere by wet or dry deposition.
The ratio of quinones to their parent PAHs can serve as an indicator of the age and processing of an air mass. cdc.gov Higher quinone-to-PAH ratios have been observed in more aged air masses, suggesting that quinones are formed during atmospheric transport. cdc.gov To understand the movement and source regions of these airborne pollutants, researchers utilize Lagrangian particle dispersion models such as the Hybrid Single Particle Lagrangian Integrated Trajectory model (HYSPLIT) and FLEXPART. cdc.gov These models simulate the trajectories of air parcels to trace them back to their potential sources, providing insight into the atmospheric dispersion and deposition of PAH quinone products. cdc.gov
Table 2: Research Findings on Atmospheric Transport of PAH Quinones
| Finding | Significance | Reference |
| Quinones are present in both gas and particulate (PM1) phases in urban atmospheres. | Indicates multiple pathways for human exposure and environmental distribution. | |
| Higher quinone-to-parent-PAH ratios are found in aged, rural air masses compared to urban source areas. | Suggests secondary formation of quinones from parent PAHs during long-range atmospheric transport. | cdc.gov |
| Atmospheric dispersion models (e.g., HYSPLIT) are used to evaluate source regions of air masses containing PAHs and quinones. | Allows for the identification of pollution sources and transport pathways. | cdc.gov |
| PAHs and their derivatives can be transported over very long distances to remote locations like Antarctica. | Demonstrates the global nature of PAH pollution and the stability of these compounds during transport. |
Bioavailability Mechanisms in Environmental Compartments for Research Assessment
The bioavailability of this compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene, in various environmental compartments is a critical factor in assessing its potential risk. While specific studies focusing solely on the bioavailability of this compound are limited, the broader understanding of PAH and PAH-quinone bioavailability provides a foundational framework.
In soil and sediment, the bioavailability of PAH quinones is largely governed by their sorption to organic matter and clay particles. This interaction reduces their availability for uptake by organisms. However, factors such as the presence of other organic pollutants and the activity of microorganisms can influence their release and subsequent bioavailability. Research on PAHs in soils has shown that oral relative bioavailability can be significantly lower than 100%, with studies on benzo(a)pyrene in soils impacted by clay shooting targets showing mean oral relative bioavailability factors ranging from 8% to 14%. nih.gov Dermal absorption is another potential route of exposure, with studies indicating that dermal absorption fractions for benzo(a)pyrene can range from 0.58% to 1.3%. nih.gov
In aquatic environments, the bioavailability of compounds like this compound is influenced by their water solubility, which is generally low for PAH quinones. ub.edu They tend to partition to suspended particulate matter and sediments. mdpi.com Aquatic organisms can take up these compounds through ingestion of contaminated particles or direct uptake from the water column. The measurement of biliary metabolites in fish is a common method to assess the bioavailability of PAHs and their derivatives in aquatic ecosystems. scielo.br Studies have successfully used this approach to establish baseline data for monitoring programs in contaminated areas. scielo.br
The formation of this compound can occur through the metabolic activation of its parent compound, benz[a]anthracene. nih.gov This process, often mediated by enzymes like cytochrome P450, can happen within organisms, making the metabolite bioavailable at a cellular level. nih.govnih.gov The transformation of benz[a]anthracene to its dione form has been observed in various biological systems, including fungal and bacterial cultures, highlighting the role of microbial metabolism in its formation and potential bioavailability in contaminated environments. nih.govresearchgate.netresearchgate.net
Table 1: Factors Influencing Bioavailability of this compound in Environmental Compartments
| Environmental Compartment | Key Factors Influencing Bioavailability | Research Findings and Implications |
| Soil/Sediment | Sorption to organic matter and clay, microbial activity, presence of co-contaminants. | Reduced availability due to strong binding. Oral relative bioavailability of related PAHs can be low (e.g., 8-14% for benzo(a)pyrene). nih.gov |
| Aquatic Systems | Low water solubility, partitioning to particulate matter, uptake by aquatic organisms. | Tends to accumulate in sediment. Biliary metabolite analysis in fish is a key indicator of exposure and bioavailability. scielo.br |
| Biota | Metabolic activation of the parent compound (benz[a]anthracene) by enzymes like cytochrome P450. | In-situ formation within organisms leads to direct cellular bioavailability. Observed in various microbial species. nih.govnih.govnih.govresearchgate.netresearchgate.net |
Advanced Analytical Methodologies for Environmental Monitoring and Research
The accurate detection and quantification of this compound in complex environmental matrices are essential for understanding its fate, transport, and toxicological significance. Advanced analytical techniques are crucial for achieving the necessary sensitivity and selectivity for trace-level analysis.
High-resolution mass spectrometry (HRMS) has become an indispensable tool for the analysis of emerging contaminants like this compound. nih.gov Instruments such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolving power, enabling the confident identification of target compounds even in complex mixtures. mdpi.comnih.gov
HRMS is particularly valuable for metabolite profiling studies, where the goal is to identify and quantify a wide range of transformation products of a parent compound. researchgate.netnih.gov For instance, LC-ESI-MS/MS (liquid chromatography-electrospray ionization-tandem mass spectrometry) has been effectively used to identify various metabolites of benz[a]anthracene, including hydroxylated and ring-opened products, in biodegradation studies. asm.org The high sensitivity of HRMS allows for the detection of trace levels of these metabolites, providing insights into the degradation pathways. ub.edu The ability to perform retrospective analysis of HRMS data is another significant advantage, allowing for the screening of previously acquired datasets for newly identified compounds of concern without the need for re-analysis. nih.gov
Table 2: Application of High-Resolution Mass Spectrometry in this compound Research
| HRMS Technique | Application | Key Advantages |
| GC-Q-Orbitrap MS | Target, suspect, and unknown screening of PAHs and their derivatives in environmental samples (e.g., seagrass, sediment). mdpi.com | High sensitivity and resolution for comprehensive contaminant profiling. mdpi.com |
| LC-ESI-MS/MS | Identification and characterization of bacterial biotransformation products of benz[a]anthracene. asm.org | Provides structural information through fragmentation patterns, aiding in metabolite identification. asm.org |
| HPLC-ESI(+)-HRMS | Identification of metabolites from the biodegradation of benz(a)anthracene-7,12-dione. ub.edu | Accurate mass measurements for tentative identification of metabolites based on their elemental composition. ub.edu |
Chromatographic techniques are fundamental for separating this compound from the multitude of other compounds present in environmental samples before detection by a mass spectrometer. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods. nih.govresearchgate.net
HPLC is well-suited for the analysis of polar and thermally labile compounds, including many PAH quinones and their metabolites. nih.govnih.gov Reversed-phase HPLC with fluorescence or mass spectrometric detection is a standard method for the analysis of PAHs and their derivatives in various matrices. scielo.brresearchgate.net The choice of column and mobile phase composition is critical for achieving optimal separation. nih.gov
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govnih.govdaneshyari.com For less volatile compounds like this compound, derivatization may sometimes be necessary to improve their chromatographic behavior and sensitivity. researchgate.net The use of specific capillary columns, such as DB-5MS, is common for the separation of PAHs and their oxygenated derivatives. nih.govnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) offers enhanced separation power for extremely complex samples, allowing for the resolution of a wide range of PAH isomers and derivatives. oregonstate.edu
Isotope tracing methods are powerful tools for determining the sources of environmental contaminants and for elucidating the mechanisms of their transformation. Stable isotope analysis, particularly of carbon (¹³C/¹²C), can help differentiate between various sources of PAHs, such as those from pyrogenic (combustion) and petrogenic (petroleum) origins. ufl.edu While specific applications to this compound are not widely documented, the principles are directly applicable.
By analyzing the stable isotopic composition of the dione and its potential precursors in different environmental compartments, it may be possible to trace its formation pathways. For example, a distinct isotopic signature in this compound compared to its parent PAH in a specific location could suggest a particular formation process, such as photochemical oxidation or microbial degradation. researchgate.net
In laboratory studies, the use of isotopically labeled compounds (e.g., with ¹³C or Deuterium) is invaluable for tracking the metabolic fate of a substance. By introducing a labeled parent compound, such as ¹³C-benz[a]anthracene, researchers can follow its transformation into various metabolites, including this compound, and definitively identify the products using mass spectrometry. This approach provides unequivocal evidence for specific metabolic pathways. researchgate.net
Biotransformation and Metabolic Pathways of Benz a Anthracene 3,4 Dione in Biological Systems in Vitro and Animal Models
Enzymatic Reduction and Redox Cycling Mechanisms
The core of Benz(a)anthracene-3,4-dione's metabolic activity involves its enzymatic reduction. This process is mediated by various oxidoreductase enzymes that can follow one- or two-electron transfer pathways. The specific pathway taken is critical, as it dictates whether the compound is detoxified or enters a futile redox cycle that produces harmful reactive oxygen species (ROS).
Quinone reductases, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1), play a crucial role in the detoxification of quinones. These enzymes catalyze the two-electron reduction of the quinone moiety to a stable hydroquinone (B1673460) (benz[a]anthracene-3,4-diol). This reaction is generally considered a detoxification step because the resulting hydroquinone is more water-soluble and can be readily conjugated by phase II enzymes for excretion. nih.govsemanticscholar.orgresearchgate.net By converting the quinone directly to the hydroquinone, the two-electron reduction pathway bypasses the formation of the unstable and reactive semiquinone intermediate, thereby preventing the generation of ROS. nih.govsemanticscholar.org Two-electron detoxifying enzymes like NQO1 may provide protection against excessive ROS and play an important role in determining cell fate. nih.govresearchgate.net
Cytochrome P450 (CYP) enzymes are central to the initial metabolic activation of the parent compound, Benz(a)anthracene (B33201) (BA). While CYPs are primarily known for oxidation, their reductase partners are key in the metabolism of the quinone form. The formation of this compound is a multi-step process that originates from the metabolism of BA. CYP enzymes metabolize BA to form various epoxides, which are then hydrolyzed by microsomal epoxide hydrolase to produce dihydrodiols. oup.com Specifically, Benz(a)anthracene-trans-3,4-dihydrodiol is the precursor metabolite to this compound. nih.govnih.gov
Once the dione (B5365651) is formed, cytochrome P450 reductase can participate in its metabolism. Research has confirmed that this compound induces oxidative DNA damage when in the presence of cytochrome P450 reductase. nih.govnih.gov This enzyme facilitates the one-electron reduction of the quinone, initiating the redox cycling cascade. oup.com
The metabolic reduction of this compound can proceed via two distinct pathways, each with profoundly different biological consequences.
Two-Electron Reduction: As described, this pathway is primarily catalyzed by quinone reductases like NQO1. It involves the direct conversion of the quinone to a stable hydroquinone without generating ROS. semanticscholar.orgresearchgate.net This is a major detoxification route.
One-Electron Reduction: This pathway is catalyzed by flavoenzymes such as cytochrome P450 reductase. oup.comnih.gov This reaction transfers a single electron to the quinone (Q), forming a highly unstable and reactive semiquinone radical (Q•−). semanticscholar.org This semiquinone can then readily transfer its electron to molecular oxygen (O₂) to regenerate the parent quinone. This reaction also produces a superoxide (B77818) anion radical (O₂•−), a primary ROS. semanticscholar.org This process, known as redox cycling, can occur repeatedly, leading to the continuous generation of superoxide radicals and significant oxidative stress within the cell. nih.govsemanticscholar.org The accumulation of ROS can lead to damage of cellular macromolecules, including lipids, proteins, and DNA. nih.gov
Table 1: Comparison of One-Electron and Two-Electron Reduction Pathways for this compound
| Characteristic | One-Electron Reduction | Two-Electron Reduction |
|---|---|---|
| Primary Enzyme | Cytochrome P450 Reductase oup.comnih.gov | NAD(P)H: Quinone Oxidoreductase (NQO1) nih.govsemanticscholar.org |
| Intermediate Product | Semiquinone Radical (Q•−) semanticscholar.org | No stable intermediate |
| Final Product | Parent Quinone (regenerated) semanticscholar.org | Hydroquinone semanticscholar.orgresearchgate.net |
| ROS Generation | Yes (Superoxide Anion) semanticscholar.org | No nih.govsemanticscholar.org |
| Biological Consequence | Redox cycling, oxidative stress, potential toxicity nih.govnih.gov | Detoxification, preparation for conjugation nih.gov |
Conjugation Reactions and Excretion Mechanisms in Experimental Systems
Following reduction to the hydroquinone form or through direct interaction, this compound and its metabolites are targeted by phase II conjugation enzymes. These reactions increase the water solubility of the metabolites, which is a critical step for their elimination from the body.
While direct studies on the conjugation of this compound are limited, the metabolic pathways for its reduced form, the hydroquinone, can be inferred from studies on similar phenolic and hydroquinone metabolites of other aromatic hydrocarbons. nih.govresearchgate.net The hydroxyl groups of the benz[a]anthracene-3,4-diol are susceptible to conjugation via glucuronidation and sulfation.
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroquinone, forming a glucuronide conjugate. This process significantly increases the polarity of the molecule. Studies on benzene (B151609) metabolites show that hydroquinones are substrates for UGT enzymes. nih.gov
Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to the hydroxyl moieties of the hydroquinone. This reaction also enhances water solubility, facilitating excretion. Research on flavonoid metabolism indicates that hydroxyl groups on aromatic rings are common sites for sulfation. nih.gov
These conjugation reactions convert the hydroquinone into highly polar, inactive metabolites that can be efficiently excreted in urine and bile.
The quinone structure of this compound contains electrophilic carbon atoms, making it a target for nucleophilic attack by glutathione (B108866) (GSH), either spontaneously or catalyzed by glutathione S-transferases (GSTs). mdpi.com This conjugation is a critical detoxification pathway for electrophilic compounds. The reaction typically occurs via a Michael addition, where the thiol group of GSH attacks one of the activated carbons of the quinone ring, leading to the formation of a stable GSH adduct. mdpi.com
Studies on the parent compound, Benz(a)anthracene, in rat liver fractions have shown that its metabolites readily form glutathione conjugates. nih.gov Metabolites such as dihydrodiols and epoxides are precursors to these conjugates. nih.govnih.gov The formation of GSH conjugates of PAH diol epoxides has been shown to be a protective mechanism that correlates with a reduction in the formation of DNA adducts. nih.gov Given the electrophilic nature of this compound, it is highly probable that it undergoes a similar conjugation with GSH, leading to its detoxification and eventual excretion as mercapturic acid derivatives after further processing.
Table 2: Identified Glutathione Conjugates of Benz(a)anthracene Metabolites in Rat Liver
| Precursor Metabolite | Identified or Probable Glutathione Conjugate |
|---|---|
| 5,6-dihydro-5,6-dihydroxybenz[a]anthracene or 8,9-dihydro-8,9-dihydroxybenz[a]anthracene | S-(5,6,8,9-tetrahydro-5,6,9-trihydroxybenz[a]anthracen-8-yl)glutathione and S-(5,6,8,9-tetrahydro-6,8,9-trihydroxybena[a]anthracen-5-yl)glutathione nih.gov |
| "K-region" epoxide of benz[a]anthracene | S-(5,6-dihydro-l-hydroxybenz-[a]anthracen-k-yl)glutathione nih.gov |
| Diol-epoxide from 8,9-dihydrodiol | S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione nih.gov |
Species-Specific Differences in this compound Metabolism in Research Models
In Vitro Mammalian Cell Line Models (e.g., HepG2, A549)
Human cell lines are instrumental in elucidating the specific pathways involved in the metabolism of PAH quinones. The human hepatoma cell line HepG2 and the human lung adenocarcinoma cell line A549 are frequently used models that represent two different primary organs involved in xenobiotic metabolism. pnas.orgresearchgate.net
In these cell lines, the metabolism of this compound is expected to proceed via several key routes. A primary detoxification pathway involves the two-electron reduction of the o-quinone to its corresponding catechol, Benz(a)anthracene-3,4-diol. This reaction is catalyzed by NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme that prevents the formation of reactive semiquinone intermediates. nih.gov Alternatively, one-electron reduction, potentially mediated by enzymes like cytochrome P450 reductase, can lead to a semiquinone radical. This intermediate can redox cycle with molecular oxygen, generating superoxide anions and other reactive oxygen species (ROS), which contributes to oxidative stress. nih.gov
Significant metabolic differences exist between the liver-derived HepG2 cells and the lung-derived A549 cells. researchgate.net HepG2 cells typically exhibit a more robust capacity for Phase II conjugation reactions, possessing higher constitutive levels of enzymes such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). researchgate.net These enzymes facilitate the covalent addition of glutathione or glucuronic acid to the catechol metabolite, forming water-soluble conjugates that can be readily eliminated. researchgate.netpnas.org
Conversely, A549 cells have been reported to show higher expression of certain aldo-keto reductases (AKRs), enzymes involved in the formation of PAH o-quinones from their precursor dihydrodiols. pnas.org While both cell lines express NQO1, the potentially lower conjugation capacity in A549 cells might render them more susceptible to the redox cycling effects of the quinone. researchgate.netresearchgate.net
Table 1: Comparison of Expected Metabolic Pathways for this compound in HepG2 and A549 Cells
| Metabolic Pathway | Key Enzyme(s) | Primary Metabolite(s)/Product(s) | Expected Activity in HepG2 (Liver Model) | Expected Activity in A549 (Lung Model) |
| Two-Electron Reduction | NQO1 | Benz(a)anthracene-3,4-diol (catechol) | High | Moderate to High |
| Redox Cycling | Cytochrome P450 Reductase | Semiquinone Radical, Reactive Oxygen Species | Moderate | Moderate |
| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Glutathione-catechol conjugate | High | Moderate |
| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Glucuronide-catechol conjugate | High | Lower than HepG2 |
Non-Mammalian Animal Models for Comparative Metabolism Studies
Non-mammalian models, particularly aquatic organisms, are valuable for comparative studies on PAH metabolism due to their different evolutionary pressures and environmental exposures. researchgate.net Fish models, such as zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss), have demonstrated the capacity to metabolize PAHs. nih.gov
These organisms possess cytochrome P450 systems, specifically the CYP1A subfamily, which are active in the initial oxidation of parent PAHs to various metabolites, including quinones and dihydrodiols. nih.gov The presence of this fundamental enzymatic machinery suggests that non-mammalian models can also process o-quinones like this compound. The subsequent metabolic steps, however, may differ from mammals. For instance, the specific isoforms, activities, and substrate specificities of conjugating enzymes like GSTs and UGTs can vary significantly, leading to different profiles of terminal metabolites. researchgate.net Studying these differences provides broader insight into the environmental fate and comparative toxicology of PAH quinones.
Microbial Biotransformation Capabilities and Novel Metabolic Pathways
Microorganisms, including bacteria and fungi, exhibit remarkable capabilities for degrading PAHs and their derivatives, often utilizing metabolic pathways not found in higher organisms. iberoamjmed.comresearchgate.net Unlike the detoxification-focused metabolism in mammals, microbial biotransformation can lead to the complete breakdown of the aromatic structure. isciii.esfrontiersin.org
Bacterial degradation of PAH quinones has been observed in several genera, such as Mycobacterium and Sphingobium. oup.com These bacteria can initiate degradation through enzymatic pathways that lead to ring fission. For example, studies on analogous compounds like pyrene-4,5-dione (B1221838) show that bacteria can convert the quinone into intermediates like phenanthrene-4,5-dicarboxylic acid and 4-phenanthroic acid, representing a cleavage of the original ring system. oup.com Some bacteria also express quinone reductases, which can convert the dione back to a diol, similar to the function of NQO1 in mammals. oup.com
Fungi, particularly white-rot fungi like Irpex lacteus and Phanerochaete chrysosporium, utilize powerful extracellular ligninolytic enzymes, such as manganese peroxidase and laccase, to oxidize PAHs. researchgate.net This process can generate PAH quinones as intermediates, which are then subjected to further degradation, ultimately leading to ring cleavage products like phthalic acid and, in some cases, complete mineralization to carbon dioxide. researchgate.netresearchgate.net These catabolic pathways represent a fundamental difference from the conjugative pathways seen in mammalian systems. iberoamjmed.comresearchgate.net
Table 2: Microbial Biotransformation of Related PAH Quinones
| Microorganism | Enzyme System | Key Metabolic Action | Resulting Products (from analogous compounds) |
| Mycobacterium sp. | Oxidoreductases, Dioxygenases | Ring fission of the quinone | Phenanthrene-4,5-dicarboxylic acid, 4-phenanthroic acid |
| Sphingobium sp. | Dioxygenases, Dehydrogenases | Initial oxidation and ring cleavage | Hydroxylated and ring-opened carboxylic acids |
| Irpex lacteus | Manganese Peroxidase (MnP) | Extracellular oxidation and degradation | Phthalic acid |
| Phanerochaete chrysosporium | Lignin Peroxidase (LiP), MnP | Extracellular oxidation | Ring cleavage products, CO₂ |
Molecular Mechanisms of Biological Interaction and Mechanistic Toxicology of Benz a Anthracene 3,4 Dione
Mechanisms of DNA Adduct Formation by Benz(a)anthracene-3,4-dione
The genotoxicity of this compound is significantly attributed to its ability to damage DNA, both through direct covalent binding and indirect oxidative processes. These mechanisms can result in the formation of various DNA lesions, which, if not properly repaired, may lead to mutations and the initiation of carcinogenesis.
This compound, as a reactive o-quinone, can directly form covalent adducts with DNA nucleobases. This process is a key pathway in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and contributes to their carcinogenic potential. The primary targets for this covalent binding are the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (dA). researchgate.net
The mechanism of adduct formation involves a formal 1,4-Michael addition reaction, where the nucleophilic exocyclic amino groups of the DNA bases attack the electrophilic quinone ring. researchgate.net This initial reaction is followed by the auto-oxidation of the resulting catechol products back to quinones, leading to the formation of stable DNA adducts. researchgate.net Synthetic strategies have been developed to prepare these specific adducts, such as N6-[1-(Benz[a]anthracene-3,4-dionyl)]-2'-deoxyadenosine, for use as standards in biological studies to understand their role in tumorigenesis. acs.org The formation of these bulky adducts can distort the DNA double helix, potentially interfering with DNA replication and transcription.
Table 1: Covalent DNA Adducts of this compound
| Nucleotide Target | Type of Adduct | Mechanism of Formation |
|---|---|---|
| Deoxyguanosine (dG) | Stable covalent adduct | 1,4-Michael addition of the exocyclic amino group to the quinone ring, followed by auto-oxidation. |
| Deoxyadenosine (dA) | Stable covalent adduct | 1,4-Michael addition of the exocyclic amino group to the quinone ring, followed by auto-oxidation. |
In addition to direct covalent binding, this compound can induce DNA damage through a process known as redox cycling. This metabolic process involves the enzymatic reduction of the quinone (Q) to a semiquinone radical (SQ•−) by enzymes such as cytochrome P450 reductase. nih.gov The semiquinone radical can then react with molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide (B77818) radical anion (O₂•−). This cycle can repeat, leading to the continuous generation of reactive oxygen species (ROS).
The superoxide radical can be dismutated to hydrogen peroxide (H₂O₂), which in the presence of transition metals like copper(I), can be converted to the highly reactive hydroxyl radical (•OH). These ROS can then attack DNA bases, leading to oxidative DNA damage. A significant and commonly measured product of this oxidative damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo), a mutagenic lesion that can lead to G to T transversions if not repaired. nih.gov Studies have confirmed that this compound induces the formation of 8-oxo-dGuo in the presence of cytochrome P450 reductase. nih.gov The inhibition of this DNA damage by catalase, an enzyme that degrades H₂O₂, indicates the critical involvement of hydrogen peroxide in this pathway. nih.gov
The persistence of DNA adducts formed by this compound in cellular systems is heavily influenced by the efficiency of cellular DNA repair mechanisms. The bulky covalent adducts formed by this compound are typically recognized and removed by the Nucleotide Excision Repair (NER) pathway. researchgate.net NER is a versatile repair system that excises a short single-stranded DNA segment containing the lesion, which is then re-synthesized using the undamaged strand as a template.
Oxidative DNA lesions, such as 8-oxo-dGuo, are primarily repaired by the Base Excision Repair (BER) pathway. This pathway involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by the incision of the abasic site and subsequent repair synthesis and ligation.
The rate at which these repair mechanisms remove the adducts determines their persistence and, consequently, the likelihood of mutations occurring. If the rate of adduct formation overwhelms the capacity of the DNA repair systems, an accumulation of mutations can occur, which may contribute to the initiation of carcinogenesis. scispace.comnih.gov The structural features of the adducts themselves can also influence the rate of repair, with some adducts being more readily recognized and repaired by the cellular machinery than others. wsu.edu
Induction of Oxidative Stress and Reactive Oxygen Species Generation
A central feature of the toxicology of this compound is its ability to induce oxidative stress. This is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage.
The primary mechanism for ROS production by this compound is its participation in redox cycling. As described previously, the quinone is reduced to a semiquinone radical by cellular reductases. This semiquinone can then transfer an electron to molecular oxygen, forming the superoxide radical anion (O₂•−). This process regenerates the quinone, allowing it to re-enter the cycle and generate more superoxide.
The superoxide produced can then undergo spontaneous or enzymatic dismutation, catalyzed by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂). nih.gov The involvement of H₂O₂ in the DNA damage caused by benz(a)anthracene (B33201) metabolites has been demonstrated by experiments showing that the damage is inhibited by catalase. nih.gov The subsequent reaction of H₂O₂ with reduced transition metals, such as Cu(I), can lead to the formation of the highly reactive hydroxyl radical via the Fenton reaction, which can cause widespread damage to cellular components.
The overproduction of ROS initiated by the redox cycling of this compound can lead to damage of other cellular macromolecules beyond DNA.
Lipid Peroxidation: The polyunsaturated fatty acids in cellular membranes are particularly susceptible to attack by ROS, leading to a chain reaction known as lipid peroxidation. This process can damage cell membranes, altering their fluidity and permeability, and can generate reactive aldehydes, such as malondialdehyde and 4-hydroxynonenal, which can further propagate cellular damage by reacting with proteins and DNA. Exposure of cells to benz(a)anthracene and its metabolites has been shown to induce lipid peroxidation. researchgate.netnih.gov
Protein Carbonylation: ROS can also directly oxidize amino acid side chains in proteins, particularly proline, arginine, lysine, and threonine, leading to the formation of protein carbonyls. Additionally, the reactive aldehydes produced during lipid peroxidation can covalently modify proteins, also resulting in protein carbonylation. Protein carbonylation is an irreversible form of protein damage that can lead to a loss of protein function and the formation of protein aggregates. This damage can disrupt cellular signaling, enzyme activity, and protein homeostasis.
Antioxidant Defense System Modulation by this compound in Research Models
This compound, an o-quinone metabolite of benz(a)anthracene (BA), actively participates in redox cycling, which can significantly disrupt the cellular antioxidant defense system. Research has confirmed that this compound induces oxidative DNA damage, a process that inherently involves the generation of reactive oxygen species (ROS) nih.gov. The continuous production of ROS by this redox cycling activity places a substantial burden on the cell's antioxidant capacity.
Studies on the parent compound, benz(a)anthracene, in mouse hippocampal neuronal cells (HT-22) have demonstrated that exposure leads to a significant decrease in the activities of key antioxidant enzymes, including Catalase (CAT) and Glutathione (B108866) S-transferase (GST) nih.gov. Furthermore, a reduction in the levels of reduced glutathione (GSH), a critical non-enzymatic antioxidant, was also observed nih.gov. The inhibition of these vital defense mechanisms can lead to an accumulation of ROS, contributing to oxidative injury and cell death nih.gov. Given that this compound is a key metabolite that drives oxidative stress, its formation is central to the observed depletion of the antioxidant defense system in these models nih.govnih.gov. This disruption of cellular redox homeostasis is a critical mechanism of its toxicity.
Table 1: Effects of Benz(a)anthracene and its Metabolites on Antioxidant Defense Systems
| Biomarker | Observed Effect | Compound | Research Model | Reference |
|---|---|---|---|---|
| Catalase (CAT) Activity | Decreased | Benz(a)anthracene | Mouse Hippocampal Neuronal Cells (HT-22) | nih.gov |
| Glutathione S-transferase (GST) Activity | Decreased | Benz(a)anthracene | Mouse Hippocampal Neuronal Cells (HT-22) | nih.gov |
| Reduced Glutathione (GSH) Levels | Decreased | Benz(a)anthracene | Mouse Hippocampal Neuronal Cells (HT-22) | nih.gov |
| Reactive Oxygen Species (ROS) | Increased Production | This compound | In vitro systems with cytochrome P450 reductase | nih.gov |
Modulation of Gene Expression and Cellular Signaling Pathways
Activation of Aryl Hydrocarbon Receptor (AhR) Signaling and Xenobiotic Response Elements (XREs)
Benz(a)anthracene and its metabolites are recognized as activators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway scielo.org.mx. The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism. Upon binding to ligands such as Benz(a)anthracene, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT) protein. This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes researchgate.net.
The primary consequence of this activation is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) scielo.org.mx. Research using early-life stage zebrafish demonstrated that exposure to benz(a)anthracene caused malformations characteristic of AhR2 activation and confirmed its potency for activating the zebrafish AhR2 in vitro nih.gov. This activation of AhR signaling is a crucial initial step that not only leads to the detoxification of the compound but also paradoxically contributes to its bioactivation into more toxic and carcinogenic metabolites, including quinones like this compound.
Induction of Stress Response Pathways (e.g., Nrf2)
The significant oxidative stress induced by the redox cycling of this compound is a potent trigger for cellular stress response pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway nih.govnih.gov. Nrf2 is a master regulator of the antioxidant response, controlling the basal and inducible expression of a multitude of antioxidant and phase II detoxification enzymes nih.gov.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor protein, Keap1. However, in the presence of oxidative or electrophilic stress, Keap1 is modified, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. While direct studies detailing Nrf2 activation specifically by this compound are limited, its known role in generating significant oxidative stress strongly implicates the activation of the Nrf2 pathway as a critical, compensatory cellular defense mechanism against its toxicity nih.govnih.gov.
Impact on Apoptotic and Necrotic Signaling Cascades in Cellular Models
Exposure to benz(a)anthracene and its reactive metabolites can lead to severe cellular damage that culminates in programmed cell death (apoptosis) or unregulated cell death (necrosis). Research on mouse hippocampal neuronal cells (HT-22) treated with the parent compound, benz(a)anthracene, revealed the induction of both late-stage apoptosis and necrosis nih.gov.
The high levels of ROS and nitrosative stress generated by the compound and its metabolites are key triggers for these cell death pathways nih.gov. Oxidative stress can damage cellular components like lipids, proteins, and DNA, leading to mitochondrial dysfunction. This can initiate the intrinsic apoptotic pathway through the release of cytochrome c and the subsequent activation of caspase cascades. Fluorescence microscopy of neuronal cells exposed to benz(a)anthracene showed morphological changes indicative of apoptosis and necrosis, including cell shrinkage and loss of membrane integrity nih.gov. These findings suggest that the cytotoxic effects of this compound are mediated, at least in part, by the activation of signaling cascades that lead to either apoptosis or necrosis.
Table 2: Modulation of Cellular Signaling by Benz(a)anthracene and its Metabolites
| Pathway/Process | Effect | Mediator/Inducer | Downstream Consequence | Reference |
|---|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) Signaling | Activation | Benz(a)anthracene | Induction of CYP450 enzymes, metabolic activation | scielo.org.mxnih.gov |
| Nrf2 Stress Response | Predicted Induction | Oxidative Stress from this compound | Upregulation of antioxidant and detoxification enzymes | nih.govnih.gov |
| Apoptosis | Induction | Benz(a)anthracene (via ROS/Nitrosative Stress) | Programmed cell death | nih.gov |
| Necrosis | Induction | Benz(a)anthracene (via ROS/Nitrosative Stress) | Uncontrolled cell death, inflammation | nih.gov |
Mechanistic Studies on Genotoxicity and Mutagenicity in In Vitro and Non-Human Systems
Chromosomal Aberration Mechanisms
The genotoxicity of benz(a)anthracene metabolites, including this compound, can lead to significant chromosomal damage. One of the primary mechanisms by which the dione (B5365651) metabolite contributes to this damage is through the induction of oxidative DNA damage nih.gov. The redox cycling of this compound generates ROS that can directly attack the DNA, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) nih.gov.
Sister Chromatid Exchange Induction Pathways
The direct role of this compound in the induction of sister chromatid exchange (SCE) is not extensively documented in the available scientific literature. However, studies on the parent compound, benz(a)anthracene, and other polycyclic aromatic hydrocarbons (PAHs) provide insights into the potential mechanisms. Carcinogenic PAHs have been shown to cause an increased incidence of SCE, but this often requires metabolic activation. For instance, in cultured V79-4 Chinese hamster cells, carcinogenic polycyclic hydrocarbons induced an increase in SCE frequency only when a metabolizing feeder layer was utilized nih.gov. This suggests that metabolites of benz(a)anthracene are responsible for this genotoxic effect. While direct evidence for this compound is lacking, it is plausible that as a metabolite, it could be involved in the pathways leading to SCE, though further research is needed to establish a definitive link.
Gene Mutation Mechanisms in Bacterial and Mammalian Cell Lines
The mutagenic potential of benz(a)anthracene and its metabolites has been evaluated in various bacterial and mammalian cell systems. The metabolic activation of benz(a)anthracene is a critical step in its conversion to a mutagenic agent.
Bacterial Cell Lines:
In bacterial assays, particularly with Salmonella typhimurium strains, the metabolic activation of benz(a)anthracene is necessary to induce mutations. The bay-region diol-epoxides of benz(a)anthracene are considered the ultimate mutagens nih.gov. Enantiomers of the diastereomeric pair of bay-region benz(a)anthracene 3,4-diol-1,2-epoxides have been evaluated for mutagenic activity in histidine-dependent strains of Salmonella typhimurium. In strain TA 98, the diol-epoxide with (1S,2R,3R,4S) absolute configuration was identified as the most active isomer researchgate.net.
Mammalian Cell Lines:
In mammalian cells, such as Chinese hamster V79 cells, metabolites of benz(a)anthracene have demonstrated significant mutagenic activity. Studies have shown that (+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) is approximately 10 times more mutagenic than the parent compound, benz(a)anthracene nih.govresearchgate.net. The high mutagenicity of the BA 3,4-dihydrodiol is attributed to its metabolism to the highly reactive 3,4-diol-1,2-epoxides researchgate.net. The (+)-diol-epoxide 2 isomer, which is a predominant metabolite, shows high activity in Chinese hamster V79 cells researchgate.net. Research has also indicated that benz(a)anthracene can induce forward mutations in various mammalian cell lines, including Chinese hamster cells, mouse lymphoma L5178Y cells, and rat liver epithelial cells.
| Compound | Cell System | Observed Mutagenic Effect |
|---|---|---|
| Benz(a)anthracene | Bacterial and Mammalian Cells | Positive for mutations following metabolic activation. |
| trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) | Chinese Hamster V79 Cells | Approximately 10 times more mutagenic than Benz(a)anthracene. |
| Bay-region Diol-Epoxides of Benz(a)anthracene | Bacterial and Mammalian Cells | Considered the ultimate mutagenic metabolites. |
Mechanistic Insights into Carcinogenic Potential in Experimental Models
The carcinogenic potential of benz(a)anthracene and its metabolites is understood to be a multi-step process involving metabolic activation to reactive intermediates that can damage DNA, leading to mutations and neoplastic transformation.
Tumor Initiation and Promotion Mechanisms in Animal Bioassays
In animal bioassays, particularly in mouse skin models, benz(a)anthracene has demonstrated both complete carcinogenicity and tumor-initiating activity epa.gov. The initiation phase is largely attributed to the metabolic formation of reactive diol epoxides that can form covalent adducts with DNA. The trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene metabolite has been shown to be a potent tumor initiator, significantly more active than the parent benz(a)anthracene nih.govnih.gov. Specifically, the BA 3,4-dihydrodiol was found to be about five times more active as a skin tumor initiator than benz(a)anthracene nih.gov. The subsequent promotion phase can be influenced by various factors that stimulate the proliferation of initiated cells.
Clonal Selection and Progression Mechanisms in Cellular Transformation Models
While there is a lack of specific data on the role of this compound in clonal selection and progression, studies with the parent compound have shown positive results in cell transformation assays. Benz(a)anthracene has been found to transform Syrian hamster embryo cells and mouse prostate cells epa.gov. The process of cellular transformation involves the acquisition of characteristics of neoplastic cells. It is understood that the genotoxic effects of benz(a)anthracene metabolites can lead to genetic instability, providing a basis for the clonal selection of cells with a growth advantage, which then progress towards a malignant phenotype. However, the specific contribution of this compound to these later stages of carcinogenesis is not well-defined.
Role of Specific Metabolites in Carcinogenesis Pathways (e.g., bay-region diol epoxides)
The "bay region" theory is central to understanding the carcinogenic activity of benz(a)anthracene. This theory posits that diol epoxides formed in the bay region of the polycyclic aromatic hydrocarbon molecule are highly reactive and are the ultimate carcinogenic metabolites nih.gov. For benz(a)anthracene, the 3,4-diol-1,2-epoxide is the key bay-region diol epoxide. The formation of this metabolite is a critical step in the carcinogenic pathway researchgate.net.
Animal studies have provided strong support for this theory. In newborn mice, the BA 3,4-diol-1,2-epoxide-2 was found to be the most potent carcinogenic compound tested, being approximately 30-fold more tumorigenic than the BA 3,4-diol-1,2-epoxide-1 and over 85-fold more tumorigenic than benz(a)anthracene itself nih.gov. The exceptionally high carcinogenicity of trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene is consistent with its metabolism to these bay-region diol epoxides nih.gov. These reactive epoxides can bind to cellular macromolecules like DNA, forming adducts that can lead to mutations and initiate the process of cancer if not repaired.
| Compound | Experimental Model | Carcinogenic Activity |
|---|---|---|
| Benz(a)anthracene (BA) | Newborn Mice | Low tumorigenic activity at the tested dose. |
| trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) | Newborn Mice | Produced pulmonary tumors in 71% of mice. |
| BA 3,4-diol-1,2-epoxide-1 | Newborn Mice | Produced pulmonary tumors in 42% of mice. |
| BA 3,4-diol-1,2-epoxide-2 | Newborn Mice | Most potent; produced pulmonary tumors in 100% of mice. |
Advanced Computational and Theoretical Studies of Benz a Anthracene 3,4 Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.net These methods allow for the precise calculation of molecular orbitals and other electronic parameters that govern the reactivity of these compounds. For Benz(a)anthracene-3,4-dione, such calculations are critical for understanding its role as a reactive metabolite.
Frontier molecular orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals determine how a molecule interacts with other chemical species. For this compound, the LUMO is of particular importance as it indicates the molecule's susceptibility to nucleophilic attack, a common reaction pathway in biological systems. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.com
Table 1: Representative Frontier Orbital Energies for a Polycyclic Aromatic Hydrocarbon Quinone
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest energy orbital containing electrons; relates to the molecule's ability to donate electrons. |
| LUMO | -2.1 | Lowest energy orbital without electrons; indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 | The energy difference between HOMO and LUMO; a smaller gap generally implies higher reactivity. |
The quinone moiety in this compound is central to its redox activity. This structure can undergo redox cycling, a process that involves the acceptance of one or two electrons to form semiquinone and hydroquinone (B1673460) species, respectively. This process can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.
Computational methods can predict the redox potentials associated with these electron transfer processes. There is a strong linear correlation between DFT-calculated HOMO/LUMO energies and experimentally determined redox potentials for a series of PAHs. elsevierpure.comnih.gov These calculations are vital for understanding the thermodynamic feasibility of radical formation from this compound within a biological environment. The tendency of this compound to form radicals is a key factor in its toxic and carcinogenic effects.
Molecular Docking and Dynamics Simulations of Biomolecular Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a small molecule, such as this compound, and a biological macromolecule like DNA or a protein. nih.gov These simulations provide insights into the binding affinity, orientation, and stability of the resulting complex.
This compound is known to induce oxidative DNA damage. nih.gov Molecular docking can be employed to predict the preferred binding sites of this compound on a DNA molecule. Following docking, molecular dynamics simulations can be used to observe the dynamic behavior of the complex over time, providing a more detailed picture of the interaction. These simulations can reveal how the presence of the dione (B5365651) affects the structure and flexibility of the DNA double helix, and how it might facilitate chemical reactions leading to DNA damage.
Enzymes, such as cytochrome P450, are involved in the metabolism of PAHs. Molecular docking and MD simulations can be used to study the binding of this compound to the active sites of these enzymes. biointerfaceresearch.com These studies can help to understand how the compound is processed by the cell and whether its metabolic transformation leads to the formation of more or less reactive species. The binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the dione and the amino acid residues of the enzyme's active site can be quantified.
Table 2: Illustrative Data from a Molecular Docking Simulation of a PAH Quinone with a Target Protein
| Parameter | Value | Significance |
| Binding Energy (kcal/mol) | -8.5 | Indicates the strength of the interaction between the ligand and the protein. |
| Interacting Residues | Tyr78, Phe123, Leu210 | Amino acids in the enzyme's active site that form key interactions with the ligand. |
| Type of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | The nature of the chemical forces stabilizing the ligand-protein complex. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For PAHs and their derivatives, QSAR models have been developed to predict their carcinogenic and mutagenic potential. nih.govnih.gov
These models use molecular descriptors, which are numerical representations of the chemical's structure and properties, to build a mathematical relationship with the observed biological activity. For PAH o-quinones like this compound, relevant descriptors might include electronic properties (e.g., HOMO/LUMO energies), steric parameters, and hydrophobicity.
The carcinogenicity of benz[a]anthracene and its metabolites, including the diol precursors to the dione, has been linked to their three-dimensional structure and electronic properties. nih.govnih.gov QSAR models for the carcinogenicity of PAHs often highlight the importance of the "bay region" in their structure, which is a key feature in the metabolic activation to carcinogenic diol epoxides. nih.gov While this compound is an o-quinone, its formation is related to the metabolism of the parent PAH, and its reactivity is governed by its electronic structure, which can be captured by QSAR descriptors.
Table 3: Key Structural Features and Their Influence on the Activity of PAH o-Quinones
| Structural Feature | Influence on Biological Activity |
| Number of Aromatic Rings | Generally, an increase in the number of rings is associated with increased lipophilicity and potential for DNA intercalation. |
| Position of Carbonyl Groups | The arrangement of the dione functionality within the aromatic system affects the electronic properties and redox potential. |
| Presence of Substituents | Electron-donating or withdrawing groups can modify the reactivity and metabolic fate of the quinone. |
Prediction of Mechanistic Toxicological Endpoints based on Structural Features
Computational toxicology offers a powerful alternative to traditional, time-consuming animal testing for predicting the adverse effects of chemical compounds. For this compound, a metabolite of Benz(a)anthracene (B33201), predicting its toxicological endpoints is crucial for risk assessment. Benz(a)anthracene itself is a well-established carcinogen, with its metabolic activation being a key factor in its toxicity. The formation of this compound proceeds via the oxidation of Benz(a)anthracene-trans-3,4-dihydrodiol, a metabolite known for its exceptionally high carcinogenicity nih.gov. This high carcinogenic activity is consistent with the "bay region" theory, which posits that diol epoxides in the bay region of PAHs are ultimate carcinogens nih.gov.
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the toxicity of compounds based on their molecular structure. These models establish a mathematical relationship between the chemical structure and biological activity. For PAHs and their derivatives, QSAR models have been developed to predict various toxic endpoints, including those related to different stages of carcinogenesis such as activation, induction, and promotion. The development of robust QSAR models relies on a variety of molecular descriptors that characterize the physicochemical properties of the molecules, including shape-electronic, spatial, and topological parameters.
The toxicity of quinones, including PAH o-quinones like this compound, is often attributed to two primary mechanisms: the generation of reactive oxygen species (ROS) through redox cycling and the alkylation of essential cellular macromolecules. QSAR studies on similar compounds, such as p-benzoquinone congeners, have revealed that high electron affinity and small molecular volume are key determinants of cytotoxicity nih.gov. These findings suggest that the electrophilic nature of the quinone moiety in this compound is a critical structural feature in its toxicity. Computational models can quantify these properties and correlate them with potential toxicological outcomes.
The table below summarizes key structural features of this compound and their predicted toxicological implications based on computational studies of related compounds.
| Structural Feature | Predicted Toxicological Endpoint | Computational Approach |
| o-Quinone Moiety | Redox cycling, generation of reactive oxygen species (ROS), oxidative DNA damage | Density Functional Theory (DFT) calculations to determine electron affinity and redox potential. |
| Bay Region Proximity | Potential for formation of DNA adducts and high carcinogenic activity | Molecular orbital calculations to assess reactivity and carbocation stability. |
| Planar Aromatic System | Intercalation into DNA, potential for genotoxicity | Molecular docking simulations to model interactions with DNA. |
| Electrophilic Centers | Covalent binding to cellular nucleophiles (e.g., glutathione (B108866), proteins, DNA) | Calculation of electrostatic potential maps and frontier molecular orbitals to identify reactive sites. |
Design of Less Reactive or Metabolically Stable Analogues
A significant application of computational and theoretical chemistry is the rational design of new molecules with desired properties, including reduced toxicity. For this compound, the goal is to design analogues that are either less chemically reactive or metabolically more stable, thereby mitigating their adverse health effects. This process involves modifying the parent structure in ways that disrupt the key mechanisms of toxicity.
One primary strategy is to alter the electronic properties of the quinone system to reduce its propensity for redox cycling. This can be achieved by introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic rings. Computational methods, such as DFT, can be employed to predict how these substitutions will affect the redox potential of the molecule. The aim is to design analogues that are less likely to participate in the one-electron reduction and re-oxidation cycle that generates superoxide (B77818) radicals and other ROS.
Another key approach is to block the sites of metabolic activation or enhance detoxification pathways. Since this compound is formed from its dihydrodiol precursor, designing analogues of the parent Benz(a)anthracene that are resistant to metabolism at the 3,4-position could prevent the formation of this toxic quinone. This could involve introducing bulky substituents that sterically hinder the enzymatic action of cytochrome P450 and other metabolizing enzymes.
Furthermore, enhancing the metabolic stability of the quinone itself or its parent compound can lead to more rapid detoxification and excretion. For instance, introducing functional groups that are readily conjugated by phase II metabolic enzymes (e.g., glutathione S-transferases, UDP-glucuronosyltransferases) can facilitate the elimination of the compound from the body. Computational docking studies can be used to predict the binding affinity of designed analogues to these detoxifying enzymes.
The following table presents hypothetical design strategies for creating less toxic analogues of this compound, based on established principles of medicinal and computational chemistry.
| Design Strategy | Proposed Modification | Predicted Outcome | Rationale |
| Reduce Redox Cycling Potential | Introduction of electron-donating groups (e.g., -OCH3, -NH2) on the aromatic rings. | Decreased generation of reactive oxygen species. | Electron-donating groups can increase the redox potential, making one-electron reduction less favorable. |
| Steric Hindrance of Reactive Sites | Addition of bulky substituents (e.g., -C(CH3)3) near the quinone moiety. | Reduced ability to interact with biological macromolecules. | Steric bulk can prevent the close approach of the quinone to cellular targets like DNA and proteins. |
| Block Metabolic Activation | Introduction of substituents (e.g., -F, -Cl) at the 3 and 4 positions of the parent Benz(a)anthracene. | Inhibition of the formation of the 3,4-dihydrodiol and subsequent 3,4-dione. | Halogen atoms can block the sites of enzymatic oxidation by cytochrome P450. |
| Enhance Detoxification | Incorporation of functional groups that are substrates for phase II enzymes (e.g., -OH, -COOH). | Increased rate of conjugation and excretion. | Facilitates the formation of water-soluble conjugates that are more easily eliminated from the body. |
These computational and theoretical approaches provide a framework for the systematic evaluation and design of safer alternatives to toxic compounds like this compound. By understanding the structural basis of their toxicity, it becomes possible to rationally engineer molecules with a reduced risk to human health.
Future Directions and Emerging Research Avenues for Benz a Anthracene 3,4 Dione Studies
Development of Novel Analytical Probes for In Situ Mechanistic Research
A significant challenge in understanding the precise mechanisms of Benz(a)anthracene-3,4-dione toxicity is the detection of this reactive molecule in real-time within complex biological systems. The development of novel analytical probes is a critical future direction to enable in situ monitoring.
Fluorescent Probes: Research into anthracene-based fluorescent probes for detecting various analytes, such as metal ions, demonstrates the potential for creating specific sensors for this compound. These probes could be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon selective interaction with the dione (B5365651), allowing for its visualization within cells and tissues. The design of such probes would likely involve incorporating a recognition unit that specifically binds to the dione structure, linked to a fluorophore.
Electrochemical Sensors: The development of sensitive electrochemical sensors offers another promising avenue. For instance, sensors constructed from graphenated–polyaniline nanocomposites have been used for the detection of anthracene (B1667546). Similar technologies, potentially using modified glassy carbon electrodes, could be adapted for the highly sensitive and selective detection of this compound in environmental and biological samples. These sensors could provide real-time data on the compound's concentration and redox activity.
Future research in this area will likely focus on enhancing the selectivity and sensitivity of these probes and sensors, enabling the dynamic tracking of this compound and its interactions with cellular components.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation
To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput approaches can provide a comprehensive picture of the molecular perturbations caused by this compound.
Genomics and Epigenomics: While it is known that PAH o-quinones can induce DNA damage, future genomic studies can map the specific sites of DNA adduction and mutation hotspots associated with this compound exposure. Furthermore, investigating the epigenetic effects is a crucial emerging area. Research on related PAHs like benzo[a]pyrene (B130552) has shown that they can alter DNA methylation patterns and histone modifications. Future studies should explore whether this compound induces similar epigenetic changes, potentially leading to altered gene expression and contributing to its carcinogenicity.
Proteomics: Proteomic analyses can identify the protein targets of this compound. This includes not only the enzymes involved in its metabolism but also other proteins whose structure and function may be altered through covalent binding or oxidative modification. Understanding these protein interactions will be key to elucidating the full spectrum of its toxic effects.
Metabolomics: Metabolomic studies can reveal the broader metabolic disruptions caused by this compound. Studies on other PAHs and their quinones have shown significant modulation of cellular metabolic profiles, including the depletion of key metabolites like NADP, asparagine, and glutamine. Applying metabolomics to this compound exposure will help to identify key perturbed pathways and potential biomarkers of exposure and effect. A metabolomics study on the related dibenz[a,h]anthracene (B1670416) identified disruptions in folate biosynthesis and lipid metabolism, suggesting similar avenues of investigation for this compound.
| Omics Technology | Potential Application | Expected Insights |
|---|---|---|
| Genomics | Mapping of DNA adducts and mutation profiling. | Identification of specific gene targets and mutational signatures. |
| Epigenomics | Analysis of DNA methylation and histone modification patterns. | Understanding of gene expression dysregulation independent of direct DNA mutation. |
| Proteomics | Identification of protein adducts and expression level changes. | Elucidation of affected cellular pathways and protein function disruption. |
| Metabolomics | Profiling of endogenous metabolite alterations. | Discovery of perturbed metabolic networks and biomarkers of toxicity. |
Research on Nano-Environmental Interactions and Fate of this compound
The increasing presence of nanomaterials in the environment necessitates research into their interactions with pollutants like this compound. These interactions could significantly alter the compound's transport, fate, and toxicity.
Photocatalytic Degradation: A promising area of research is the use of semiconductor nanoparticles for the photocatalytic degradation of PAHs. Studies have demonstrated the effectiveness of titanium dioxide (TiO2) and zinc oxide (ZnO) nanoparticles in degrading anthracene and benz[a]anthracene under UV or sunlight irradiation. Future research should focus on the efficacy of these and other nanocomposites, such as Fe3O4-CdO, for the specific degradation of this compound. The byproducts of this degradation must also be characterized to ensure they are less toxic than the parent compound.
Adsorption and Transport: Nanomaterials such as magnetic nanoparticles and carbon nanotubes have been explored for the extraction and removal of PAHs from environmental matrices due to their high surface area and adsorption capacity. The interaction of this compound with these nanoparticles could influence its bioavailability and mobility in soil and water. Understanding these adsorption-desorption kinetics is crucial for predicting its environmental fate.
| Nanomaterial | PAH Studied | Application | Reported Efficiency |
|---|---|---|---|
| ZnO Nanoparticles | Anthracene | Photocatalytic Degradation | >90% degradation in 230 min |
| TiO2@ZnHCF | Acenaphthene, Phenanthrene, Fluorene | Photocatalytic Degradation | 93-96% degradation |
| Fe-doped TiO2 | Anthracene | Photocatalytic Degradation | High efficiency under optimal conditions |
| Magnetic Nanocomposites | General PAHs | Removal from food products | >99% removal |
Exploration of Structure-Activity Relationships for Targeted Intervention Strategies in Environmental Remediation
Understanding the relationship between the chemical structure of this compound and its reactivity is key to developing effective environmental remediation strategies. Quantitative structure-activity relationship (QSAR) models can be a powerful tool in this endeavor.
By correlating structural parameters with degradation rates, QSAR models can predict the amenability of this compound and related PAH o-quinones to various remediation techniques, such as bioremediation and photocatalysis. For instance, the position and type of substituent groups on the quinone structure can significantly influence its redox properties and, consequently, its ability to generate reactive oxygen species for pollutant degradation. A deeper understanding of these relationships will allow for the design of more efficient remediation processes, potentially by tailoring catalysts or microbial consortia to target the specific structural features of this compound.
Application of Artificial Intelligence and Machine Learning in Predictive Modeling of Environmental and Biological Fate of this compound
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize predictive toxicology and environmental science. These computational approaches can analyze vast datasets to identify patterns and build models that predict the behavior of chemicals like this compound.
Predicting Bioavailability and Toxicity: ML models, such as random forest algorithms, have been successfully used to predict the bioaccessibility of PAHs in food. Similar models could be developed for this compound to predict its uptake, distribution, and potential toxicity in various organisms based on its physicochemical properties and the biological characteristics of the organism.
Modeling Environmental Fate: AI can be used to model the complex interactions of this compound in different environmental compartments. For example, ML can predict how PAHs influence bacterial communities in soil, water, and sediment, which is crucial for understanding bioremediation potential. These models can help to forecast the persistence and transformation of this compound under various environmental conditions.
Elucidation of Non-Canonical Molecular Mechanisms of this compound Action
While the genotoxicity of this compound through oxidative DNA damage is a well-established mechanism, future research should explore non-canonical pathways of its action.
Non-Quinone Redox Cycling: Research on benz[a]anthracene-trans-3,4-dihydrodiol, the precursor to this compound, has revealed a unique non-enzymatic, copper-mediated redox cycle that induces oxidative DNA damage. nih.gov This suggests that the broader metabolic pathway of benz[a]anthracene may involve multiple mechanisms for generating reactive oxygen species, beyond the redox cycling of the dione itself. nih.gov
Protein Binding and Function Modulation: The electrophilic nature of this compound suggests it can form covalent adducts with nucleophilic residues on proteins. These interactions could alter protein function, leading to cellular dysfunction independent of direct DNA damage. Identifying these protein targets is a critical area for future investigation.
Epigenetic Modifications: As mentioned in the context of omics technologies, the potential for this compound to induce epigenetic changes represents a significant non-canonical mechanism. These alterations in DNA methylation and histone modifications can have profound and lasting effects on gene expression and cellular phenotype, contributing to the long-term consequences of exposure, including carcinogenesis.
Q & A
Q. What experimental models are suitable for assessing the cytotoxicity of Benz(a)anthracene-3,4-dione?
Methodological Answer: Cytotoxicity can be evaluated using rat hepatoma cell lines (e.g., H4-II-E cells) via viability assays such as MTT or Trypan Blue exclusion. Dose-response curves should be generated, with concentrations ranging from 0.1–100 μM, and controls for solvent effects (e.g., DMSO) must be included. Parallel assays measuring lactate dehydrogenase (LDH) release can confirm membrane integrity .
Q. How should this compound be stored to ensure stability in laboratory settings?
Methodological Answer: Store in tightly sealed, light-resistant containers under inert gas (e.g., argon) at 2–8°C in a ventilated, fireproof cabinet. Avoid proximity to oxidizing agents (e.g., peroxides, chlorates) due to redox reactivity. Regular monitoring of purity via HPLC is recommended .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Use Class I, Type B biosafety hoods for handling. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and N95 respirators. Airborne concentrations should be monitored using NIOSH Method 5506, with OSHA exposure limits set at 0.2 mg/m³. Emergency showers and eyewash stations must be accessible .
Q. How does this compound interact with cellular thiols?
Methodological Answer: The compound reacts with glutathione (GSH), L-cysteine, and N-acetyl-L-cysteine via Michael addition or redox cycling. Quantify thiol depletion using Ellman’s assay (DTNB reagent) or HPLC-MS to track adduct formation. Pre-treatment with thiol donors (e.g., NAC) can mitigate toxicity .
Advanced Research Questions
Q. How do contradictory mutagenicity results (Ames test vs. yeast reporter assays) for this compound inform experimental design?
Methodological Answer: The Ames test’s lack of mutagenicity (TA98 strain) contrasts with weak activity in yeast reporters, suggesting metabolic differences. To resolve, use S9 liver microsomal fractions in Ames to simulate mammalian metabolism. Alternatively, employ mammalian cell mutagenesis assays (e.g., HPRT gene mutation) with metabolic activation systems .
Q. What enzyme kinetics characterize the metabolism of this compound by human aldo-keto reductases (AKRs)?
Methodological Answer: AKR1C isoforms catalyze its reduction with a kcat/Km of 4.0 min⁻¹ μM⁻¹. Substrate inhibition occurs at >50 μM; thus, use ≤20 μM in kinetic assays. Monitor NADPH depletion at 340 nm and validate via LC-MS detection of dihydrodiol metabolites .
Q. What mechanisms underlie this compound-induced oxidative DNA damage?
Methodological Answer: The compound generates ROS via redox cycling, causing 8-oxo-dG lesions. Use comet assays (alkaline conditions) to detect single-strand breaks and LC-MS/MS for 8-OHdG quantification. Co-incubation with cytochrome P450 reductase enhances damage, implicating enzymatic one-electron reduction .
Q. How do methylated derivatives (e.g., 7,12-Dimethylbenz[a]anthracene-3,4-dione) alter metabolic outcomes?
Methodological Answer: Methylation increases lipophilicity and substrate inhibition (kcat/Km drops to 6.8 min⁻¹ μM⁻¹). Compare metabolite profiles via UPLC-QTOF-MS: dimethyl derivatives yield 68% M2 metabolites (vs. 41% M2 for non-methylated). Molecular docking studies can clarify steric effects on AKR binding .
Q. What analytical methods are optimal for quantifying this compound in environmental samples?
Methodological Answer: Use GC-MS with a DB-5 capillary column (2822.0 retention index) or HPLC-fluorescence (λex/λem = 254/400 nm). For complex matrices, employ solid-phase extraction (C18 cartridges) and validate recovery rates (≥85%) using deuterated internal standards .
Q. How can computational modeling predict the carcinogenic potential of this compound metabolites?
Methodological Answer: Apply QSAR models (e.g., TOPKAT or Derek Nexus) to dihydrodiol and quinone metabolites. Validate predictions with in vitro transformation assays (e.g., BALB/3T3 cell focus formation). Molecular dynamics simulations of DNA adduct stability (e.g., dG-C8-BA-3,4-dione) provide mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
